2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
Description
2-BROMO-N~1~-[3-({2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a chlorophenyl group, and a hydrazino carbonyl group, making it a versatile molecule for chemical reactions and applications.
Properties
Molecular Formula |
C21H15BrClN3O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-bromo-N-[3-[[(E)-(3-chlorophenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H15BrClN3O2/c22-19-10-2-1-9-18(19)21(28)25-17-8-4-6-15(12-17)20(27)26-24-13-14-5-3-7-16(23)11-14/h1-13H,(H,25,28)(H,26,27)/b24-13+ |
InChI Key |
OQMZECWTEPKCIH-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N~1~-[3-({2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
-
Coupling with 2-Bromobenzoyl Chloride: : The hydrazone intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This step is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
-
Final Product Formation: : The resulting product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol group under suitable conditions.
-
Substitution: : The bromine atom in the benzamide ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst such as palladium.
Major Products
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
The compound and its derivatives have potential applications in drug development. Their ability to interact with specific molecular targets makes them candidates for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-BROMO-N~1~-[3-({2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. This dual interaction mechanism enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3-chlorophenyl)benzamide: Similar structure but lacks the hydrazino carbonyl group.
N-(3-chlorophenyl)-2-bromobenzamide: Similar but with different positioning of functional groups.
2-Bromo-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of a hydrazino group.
Uniqueness
The presence of the hydrazino carbonyl group in 2-BROMO-N~1~-[3-({2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE makes it unique compared to its analogs. This group enhances its reactivity and potential for forming stable complexes with biological targets, making it a more versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
